molecular formula C13H24O2 B14433238 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid CAS No. 79127-08-5

4-(4-Methylpentyl)cyclohexane-1-carboxylic acid

Cat. No.: B14433238
CAS No.: 79127-08-5
M. Wt: 212.33 g/mol
InChI Key: YCUIGRDWFDNJTL-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexane, where a carboxylic acid group is attached to the first carbon of the cyclohexane ring, and a 4-methylpentyl group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The process typically involves the following steps:

    Alkylation: Cyclohexanone is reacted with 4-methylpentyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 4-(4-methylpentyl)cyclohexanone.

    Oxidation: The resulting 4-(4-methylpentyl)cyclohexanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:

    Oxidation: It can be further oxidized to form cyclohexane derivatives with additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.

Major Products

    Oxidation: Cyclohexane derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclohexane-1-methanol.

    Substitution: Cyclohexane-1-carboxylate esters, cyclohexane-1-carboxamides, cyclohexane-1-carbonyl chlorides.

Scientific Research Applications

4-(4-Methylpentyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving the modification of biological molecules or as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The 4-methylpentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the 4-methylpentyl group, making it less hydrophobic.

    4-Methylcyclohexane-1-carboxylic acid: Similar structure but with a different alkyl group.

    Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.

Uniqueness

4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a 4-methylpentyl group. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.

Properties

CAS No.

79127-08-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

4-(4-methylpentyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H24O2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15)

InChI Key

YCUIGRDWFDNJTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC(CC1)C(=O)O

Origin of Product

United States

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